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Compound of Interest

Compound Name: N-pentanoyl-2-benzyltryptamine

Cat. No.: B1670366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of a selection of novel tryptamine derivatives. The information presented is

intended to support research, drug discovery, and development activities within the scientific

community. This document summarizes quantitative data, details key experimental

methodologies, and visualizes relevant biological pathways and workflows.

Physicochemical Properties of Novel Tryptamine
Derivatives
The physicochemical properties of tryptamine derivatives are crucial for understanding their

absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their

ability to cross the blood-brain barrier and interact with their biological targets. Key parameters

include melting point, pKa, and the partition coefficient (logP).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1670366?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d Name

Chemical
Structure

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

pKa logP

4-Acetoxy-

N,N-

dimethyltry

ptamine (4-

AcO-DMT)

4-acetoxy-

N,N-

dimethyltry

ptamine

C₁₄H₁₈N₂O

₂
246.31 172-173[1]

Not

Reported

Not

Reported

5-Methoxy-

N,N-

dimethyltry

ptamine (5-

MeO-DMT)

5-methoxy-

N,N-

dimethyltry

ptamine

C₁₃H₁₈N₂O 218.3
Not

Reported

Not

Reported

Not

Reported

4-Hydroxy-

N-methyl-

N-

ethyltrypta

mine (4-

HO-MET)

4-hydroxy-

N-methyl-

N-

ethyltrypta

mine

C₁₃H₁₈N₂O 218.3
Not

Reported

Not

Reported

Not

Reported

5-Methoxy-

N-methyl-

N-

isopropyltry

ptamine (5-

MeO-

MiPT)

5-methoxy-

N-methyl-

N-

isopropyltry

ptamine

C₁₅H₂₂N₂O 246.35
Not

Reported

Not

Reported

Not

Reported

N,N-

Diisopropyl

tryptamine

(DiPT)

N,N-

diisopropylt

ryptamine

C₁₆H₂₄N₂ 244.38
Not

Reported

Not

Reported

Not

Reported

Receptor Binding Affinities
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The primary mechanism of action for many psychoactive tryptamine derivatives involves their

interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. The binding affinity

of these compounds for various receptors is a key determinant of their pharmacological profile.

Affinities are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory

concentration (IC50).

Compound
Name

5-HT₂A Ki (nM) 5-HT₁A Ki (nM) 5-HT₂C Ki (nM)

Other
Receptor
Affinities (Ki in
nM)

4-Acetoxy-N,N-

dimethyltryptami

ne (4-AcO-DMT)

Prodrug for

psilocin, which

has high

affinity[2][3]

Prodrug for

psilocin[2]

Prodrug for

psilocin[2]

5-Methoxy-N,N-

dimethyltryptami

ne (5-MeO-DMT)

907 ± 170[4] 3 ± 0.2[4] High Affinity
SERT (low

micromolar)[5]

4-Hydroxy-N-

methyl-N-

ethyltryptamine

(4-HO-MET)

High Affinity Moderate Affinity Moderate Affinity

5-Methoxy-N-

methyl-N-

isopropyltryptami

ne (5-MeO-

MiPT)

High Affinity High Affinity Moderate Affinity
SERT and NET

(moderate)[6]

N,N-

Diisopropyltrypta

mine (DiPT)

Moderate Affinity 100 (IC50)[7] Low Affinity

Experimental Protocols
Synthesis of Novel Tryptamine Derivatives
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General Procedure for the Synthesis of 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) from

4-Benzyloxyindole:[1]

Preparation of 4-Benzyloxyindol-3-yl-N,N-dimethylglyoxylamide: A solution of 4-

benzyloxyindole in anhydrous diethyl ether is cooled to 0°C. Oxalyl chloride is added

dropwise, followed by the introduction of anhydrous dimethylamine gas. The resulting

precipitate is filtered and purified.

Reduction to 4-Benzyloxy-N,N-dimethyltryptamine: The glyoxylamide derivative is reduced

using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen

atmosphere. The reaction is quenched, and the product is extracted and purified.

Debenzylation and Acetylation to 4-Acetoxy-N,N-dimethyltryptamine: The benzyloxy

protecting group is removed by catalytic hydrogenation using palladium on carbon in the

presence of acetic anhydride. The final product is purified by recrystallization.

Synthesis of 5-MeO-DMT Succinate:[8][9][10]

A scalable synthesis has been developed featuring an optimized Fischer indole reaction to

produce 5-MeO-DMT freebase in high yield. The freebase is then converted to the 1:1

succinate salt, which is a stable, water-soluble, crystalline solid suitable for clinical use.

Characterization Techniques
Standard analytical techniques are employed to confirm the identity and purity of the

synthesized tryptamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to

elucidate the chemical structure of the compounds.

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry

(GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine

the molecular weight and fragmentation patterns, confirming the identity of the synthesized

molecules.

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of

the compounds.
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Radioligand Binding Assay for 5-HT₂A Receptor
This assay determines the affinity of a test compound for the 5-HT₂A receptor.

Membrane Preparation: Cell membranes expressing the human 5-HT₂A receptor are

prepared and homogenized in a suitable buffer.

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin)

and varying concentrations of the unlabeled test compound.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Rodents
The HTR assay is a behavioral model used to assess the in vivo psychedelic-like activity of

compounds, which is primarily mediated by 5-HT₂A receptor activation.

Animal Acclimation: Mice are allowed to acclimate to the testing environment.

Drug Administration: The test compound or vehicle is administered to the mice, typically via

intraperitoneal (IP) injection.

Observation: The number of head-twitches, which are rapid, rotational head movements, is

counted over a specified period.

Data Analysis: The frequency of head-twitches in the drug-treated group is compared to the

vehicle control group to determine the compound's activity.

Visualization of Signaling Pathways and Workflows
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Serotonin 5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor, a Gq/G₁₁-coupled receptor, initiates a signaling cascade

involving the activation of phospholipase C (PLC), leading to the production of inositol

trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the

release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
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Caption: Serotonin 5-HT₂A Receptor Signaling Cascade.

Experimental Workflow for Physicochemical
Characterization
The determination of key physicochemical properties follows a structured experimental

workflow.
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Caption: Workflow for Physicochemical Characterization.

Workflow for In Vitro and In Vivo Biological Evaluation
The biological activity of novel tryptamine derivatives is assessed through a combination of in

vitro and in vivo assays.
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Caption: Biological Evaluation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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